2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 88578-97-6
VCID: VC3199283
InChI: InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H
SMILES: C1CCC2(CC1)CC(NC2)C(=O)O.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride

CAS No.: 88578-97-6

Cat. No.: VC3199283

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride - 88578-97-6

Specification

CAS No. 88578-97-6
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name 2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H
Standard InChI Key LKGVXZQEVABUOI-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC(NC2)C(=O)O.Cl
Canonical SMILES C1CCC2(CC1)CC(NC2)C(=O)O.Cl

Introduction

Structural Properties and Chemical Characteristics

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride possesses a distinctive molecular structure defined by its spirocyclic framework. This compound features a central spiro carbon atom connecting two rings – a pyrrolidine ring (containing the nitrogen at position 2) and a cyclohexane ring. The carboxylic acid functional group is positioned at carbon-3 of the pyrrolidine ring, and the compound exists as a hydrochloride salt.

Molecular Identity and Basic Properties

The compound is identified by the CAS number 88578-97-6 and has a molecular weight of 219.71 g/mol. Its molecular formula is C10H18ClNO2, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. This spirocyclic structure provides distinct conformational properties that contribute to its potential in various scientific applications.

Structural Features

The core structure of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride consists of:

  • A pyrrolidine ring containing a nitrogen atom at position 2

  • A cyclohexane ring

  • A spiro carbon junction connecting both rings

  • A carboxylic acid group at position 3 of the pyrrolidine ring

  • A hydrochloride salt form

These structural components create a rigid three-dimensional scaffold that influences the compound's chemical reactivity and potential biological interactions.

Physical Properties

As a hydrochloride salt, this compound typically appears as a crystalline solid at room temperature. The addition of the hydrochloride group enhances water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical applications. The compound's spirocyclic nature contributes to its stability and distinctive spatial arrangement of functional groups.

Biological Activity and Pharmacological Properties

While specific biological activity data for 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is somewhat limited in the available literature, its structural features suggest potential in various biological applications.

Mechanism of Action

The biological activities of spirocyclic compounds like 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride are typically mediated through:

  • Binding to specific protein targets or receptors

  • Inhibition of key enzymes involved in disease processes

  • Modulation of cellular signaling pathways

Further research is necessary to elucidate the specific mechanisms by which this compound interacts with biological systems.

Comparison with Structurally Related Compounds

To better understand the unique properties of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a comparison with structurally related compounds provides valuable insights.

Structural Analogues

Several compounds share structural similarities with 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, including:

CompoundStructural DifferencesNotable Features
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochlorideContains an oxygen atom at position 8 of the spirocyclic frameworkExhibits enzyme inhibitory properties against carbonic anhydrase and acetylcholinesterase
2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochlorideContains an oxygen at position 2 and nitrogen at position 8Different biological target specificity due to altered heteroatom positions

Structure-Activity Relationships

The positioning of heteroatoms within the spirocyclic framework significantly influences the biological activity and physical properties of these compounds. For example:

  • The replacement of carbon with oxygen in the spirocyclic ring can alter hydrophilicity and hydrogen-bonding capacity

  • The position of the nitrogen atom affects basicity and potential interaction with acidic binding sites in biological targets

  • The carboxylic acid group provides opportunities for salt formation and additional binding interactions

These structure-activity relationships offer valuable guidance for the design of new derivatives with enhanced properties.

Research Applications and Current Studies

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride has various applications in scientific research, particularly in medicinal chemistry and drug discovery.

Applications in Drug Development

The compound serves as:

  • A scaffold for developing novel therapeutic agents

  • A model system for studying structure-activity relationships

  • A building block for creating compound libraries for drug screening

Its rigid spirocyclic structure provides a well-defined three-dimensional framework that can be strategically modified to enhance binding to specific biological targets.

Ongoing Research

Current research involving 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride and related compounds focuses on:

  • Exploring its potential antimicrobial properties against various bacterial strains

  • Investigating its cytotoxic effects on cancer cell lines

  • Examining its interactions with specific enzymes and receptors

  • Developing synthetic methodologies to create novel derivatives with enhanced properties

These research efforts aim to fully characterize the compound's biological activities and explore its therapeutic potential.

Analytical Methods and Characterization

The characterization of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves various analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Common spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - for structural elucidation

  • Infrared (IR) spectroscopy - to identify functional groups

  • Mass Spectrometry (MS) - for molecular weight confirmation

  • X-ray crystallography - to determine three-dimensional structure

These techniques provide comprehensive structural information and confirm the compound's identity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to:

  • Assess compound purity

  • Monitor reaction progress during synthesis

  • Separate and identify synthesis byproducts

These analytical methods ensure the quality and identity of the compound for research applications.

Future Research Directions

Research on 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride continues to evolve, with several promising directions for future investigation.

Structural Modifications

Future studies may focus on systematic structural modifications to:

  • Enhance biological activity

  • Improve selectivity for specific targets

  • Optimize pharmacokinetic properties

  • Reduce potential side effects

These modifications could lead to more effective derivatives for various applications.

Expanded Biological Activity Studies

More comprehensive biological evaluation is needed to:

  • Determine specific mechanisms of action

  • Identify primary biological targets

  • Assess activity against diverse disease models

  • Evaluate potential for development as therapeutic agents

Such studies would provide a deeper understanding of the compound's potential in drug development.

Computational Studies

Advanced computational methods could help:

  • Predict binding affinities to potential biological targets

  • Model interactions with proteins and receptors

  • Design optimized derivatives with enhanced properties

  • Understand conformational preferences and their impact on activity

These computational approaches would complement experimental studies and accelerate the discovery of new applications.

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